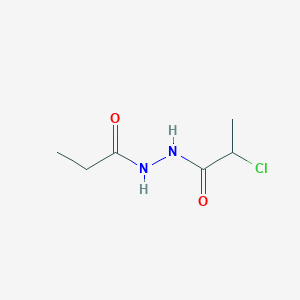

2-chloro-N'-propanoylpropanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N'-propanoylpropanehydrazide, also known as CPPH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized through various methods and has shown promising results in different areas of research.

Applications De Recherche Scientifique

Chemical Synthesis

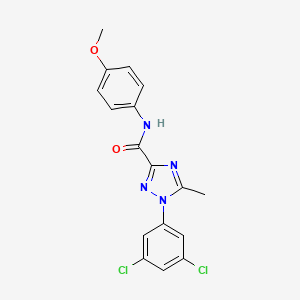

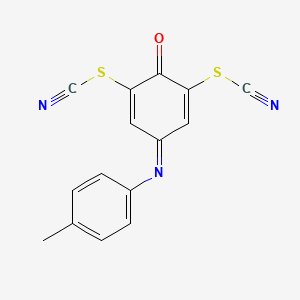

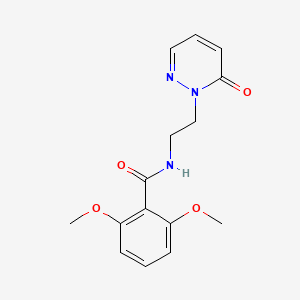

“N’-(2-chloropropanoyl)propanehydrazide” is used in the synthesis of various chemical compounds . For instance, it is used in the synthesis of new Schiff bases by condensing with aromatic aldehydes . These Schiff bases have potential applications in neuropsychiatric drugs .

Bioinformatics and Pathology Study

This compound has been studied in the field of bioinformatics and pathology . It has been used to evaluate drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties, as well as to predict the binding to therapeutic targets .

Neuropsychiatric Disorders Treatment

“N’-(2-chloropropanoyl)propanehydrazide” has potential applications in the treatment of neuropsychiatric disorders . One of the synthesized compounds, 1e, showed high potential to be used as a good candidate in neurodegenerative disorders treatment .

Antioxidant Activity

Some derivatives of “N’-(2-chloropropanoyl)propanehydrazide” have shown antioxidant activity . They have been synthesized using both conventional techniques and microwave irradiation .

Nitric Oxide Synthesis

The compound has been studied for its ability to stimulate endogenous nitric oxide synthesis . It has been found to affect the function of neuronal nitric oxide synthase (nNOS), which probably regulates the spontaneous contractile activity of gastric smooth muscles .

Gastric Smooth Muscles Regulation

“N’-(2-chloropropanoyl)propanehydrazide” is involved in the regulation of intestinal neurons expressing nNOS . It affects the density and intensity of nNOS-positive cells, which increase significantly in the myenteric plexus and smooth muscle cells .

Propriétés

IUPAC Name |

2-chloro-N'-propanoylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O2/c1-3-5(10)8-9-6(11)4(2)7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQQYPVVUGZPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2636798.png)

![1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B2636800.png)

![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2636804.png)

![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)